LY 344864 racemate

Übersicht

Beschreibung

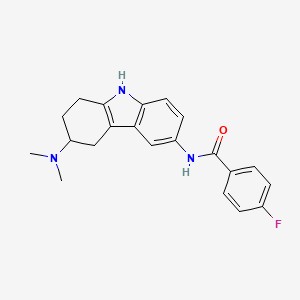

LY 344864 racemate is a 5-HT1F receptor agonist . It is extracted from patent US 5708187 A . It is used for research purposes only .

Molecular Structure Analysis

The molecular formula of this compound is C21H22FN3O . It has a molecular weight of 351.42 . The SMILES representation of its structure is O=C(NC1=CC2=C(NC3=C2CC(N©C)CC3)C=C1)C4=CC=C(F)C=C4 .Physical And Chemical Properties Analysis

This compound appears as a solid, white to off-white in color . It is soluble in DMSO at a concentration of 11 mg/mL . The compound should be stored at -20°C for up to 3 years in powder form, or up to 2 years at 4°C . In solvent, it can be stored for up to 2 years at -80°C, or up to 1 year at -20°C .Wissenschaftliche Forschungsanwendungen

Chiral Separation Techniques

The study of racemates like LY 344864 is crucial for understanding the resolution of optical isomers, which has significant implications in pharmaceutical and chemical research. Gübitz, Jellenz, and Santi (1981) explored the separation of amino acid racemates using ligand-exchange chromatography, highlighting the role of pH, ionic strength, and temperature in the efficiency of separations (Gübitz et al., 1981). Similarly, Davankov et al. (1973) reported on the use of asymmetric resin containing optically active L-proline for the resolution of racemates, emphasizing the influence of metal ions saturation on ligand exchange (Davankov et al., 1973).

Nanomaterials and Chirality

In nanomaterial research, the separation of racemates poses a significant challenge. Huang et al. (2020) discussed the synthesis of racemic anisotropic nanocluster Ag30-rac, protected by mixed carboranetrithiolate and phosphine ligands, and its spontaneous self-resolution through conglomerate crystallization (Huang et al., 2020).

Drug Development and Chiral Properties

Chiral properties of racemates are essential in drug development. Nisbet et al. (2020) applied machine learning to synthesize polar racemates as nonlinear optical and piezoelectric materials, highlighting the interplay between phase selection and chemical properties (Nisbet et al., 2020). Thunberg et al. (2002) focused on resolving racemates to study the chiroptical properties of enantiomers, demonstrating the accuracy of circular dichroic spectroscopy over traditional methods (Thunberg et al., 2002).

Molecular Dynamics and Racemates

Understanding the impact of molecular shape and polarity on chiral discrimination is another aspect of studying racemates. Paci and Cann (2001) explored the structure in eighteen racemates, assessing discrimination based on radial distributions and molecular shape, which has implications for molecular dynamics in scientific research (Paci & Cann, 2001).

SummaryThese studies illustrate the diverse applications of racemates like LY 344864 in scientific research, ranging from chiral separation techniques and nanomaterials to drug development and molecular dynamics. Understanding these aspects is crucial for advancing research in chemistry and pharmac

Scientific Research Applications of LY 344864 Racemate

Nanomaterial Research and Chirality

In nanomaterial research, the challenge of enantioseparation of racemates like LY 344864 is significant. Huang et al. (2020) reported on the synthesis of racemic anisotropic nanoclusters, highlighting the self-resolution of racemates and their application in understanding helical-assembly mechanisms in nanomaterials (Huang et al., 2020).

Racemates in Drug Development

Racemates, including LY 344864, are crucial in drug development for their chiroptical properties. Thunberg et al. (2002) focused on the resolution of racemates to study these properties, emphasizing the accuracy of circular dichroic spectroscopy over traditional methods in analyzing optical purity (Thunberg et al., 2002). Hutt and Tan (2012) discussed the clinical significance of drug chirality, noting that about one in four therapeutic agents are marketed as racemic mixtures, and the individual enantiomers often have different pharmacodynamic and pharmacokinetic profiles (Hutt & Tan, 2012).

Molecular Dynamics and Chirality

Paci and Cann (2001) explored the structure in racemates to assess chiral discrimination, revealing the impact of molecular shape and polarity on enantiomeric separations. This research is essential for understanding molecular dynamics in scientific studies (Paci & Cann, 2001).

Crystallography and Racemates

Mandal et al. (2014) reported on racemic DNA crystallography, demonstrating the propensity of racemic DNA mixtures to form racemic crystals. This study provides insights into the structural aspects of racemates in crystallography (Mandal et al., 2014).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c1-25(2)16-8-10-20-18(12-16)17-11-15(7-9-19(17)24-20)23-21(26)13-3-5-14(22)6-4-13/h3-7,9,11,16,24H,8,10,12H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWHICIUSVVNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

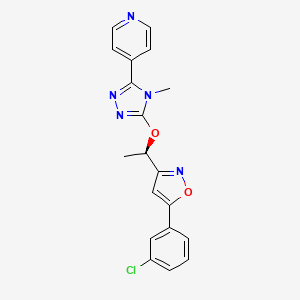

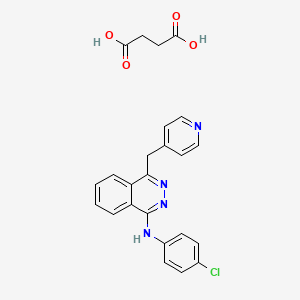

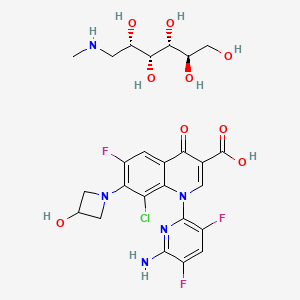

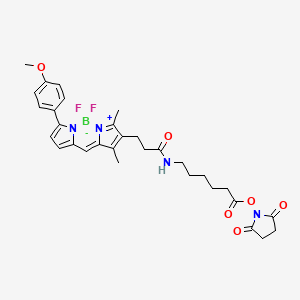

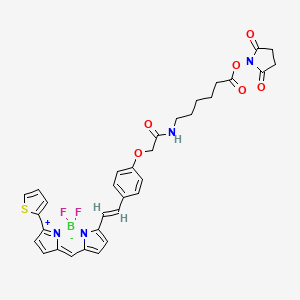

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)

![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)